Chaux sodée

Vue d'ensemble

Description

La chaux sodée est un mélange granulaire composé principalement d'hydroxyde de calcium, d'hydroxyde de sodium et d'hydroxyde de potassium. Elle est largement utilisée pour sa capacité à absorber le dioxyde de carbone et la vapeur d'eau. Ce composé est essentiel dans diverses applications, notamment les systèmes d'anesthésie médicale, les sous-marins et les respirateurs, où il contribue à éliminer le dioxyde de carbone des gaz respiratoires .

Applications De Recherche Scientifique

Soda lime has a wide range of applications in scientific research:

Mécanisme D'action

Target of Action

Soda lime, a mixture of sodium hydroxide (NaOH) and calcium oxide (CaO), is primarily used to eliminate carbon dioxide (CO2) from breathing gases . Its primary target is the carbon dioxide present in exhaled gases in various recirculating breathing environments such as general anesthesia, submarines, rebreathers, and hyperbaric chambers .

Mode of Action

The mode of action of soda lime involves a chemical reaction with carbon dioxide. The overall chemical reaction is:

CO2+Ca(OH)2→CaCO3+H2O+heatCO_2 + Ca(OH)_2 \rightarrow CaCO_3 + H_2O + heat CO2+Ca(OH)2→CaCO3+H2O+heat

Each mole of CO2 reacts with one mole of calcium hydroxide and produces one mole of water . This reaction can be considered as a strong-base-catalysed, water-facilitated reaction .

Biochemical Pathways

The biochemical pathway involved in the action of soda lime is the carbonation reaction. This reaction involves the conversion of carbon dioxide (CO2) into calcium carbonate (CaCO3) and water (H2O). The reaction is exothermic, releasing heat .

Pharmacokinetics

For instance, soda lime granules are used in anesthesia machines and other breathing circuits, and their size and surface area can affect the rate of the carbonation reaction .

Result of Action

The result of soda lime’s action is the removal of carbon dioxide from the breathing environment, preventing carbon dioxide retention and, eventually, carbon dioxide poisoning . This is crucial in closed or semi-closed breathing environments where fresh air exchange is limited.

Action Environment

The efficacy and stability of soda lime are influenced by environmental factors. For instance, in larger settings like recompression chambers or submarines, a fan is employed to ensure a continuous flow of gas through the scrubbing canister . Additionally, soda lime’s ability to absorb CO2 can be affected by humidity and temperature . It’s also worth noting that soda lime is non-combustible on its own but starts decomposing on heating, producing toxic fumes .

Analyse Biochimique

Biochemical Properties

Soda lime plays a significant role in biochemical reactions, particularly those involving the absorption of CO2. It interacts with CO2 to form calcium carbonate (CaCO3), water (H2O), and heat . This reaction is crucial in maintaining the balance of CO2 in various biological and environmental systems.

Molecular Mechanism

The mechanism of action of soda lime at the molecular level involves a chemical reaction with CO2. When CO2 comes into contact with soda lime, it reacts with the sodium hydroxide and calcium hydroxide to form calcium carbonate, water, and heat . This reaction does not involve any binding interactions with biomolecules, enzyme inhibition or activation, or changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effectiveness of soda lime in absorbing CO2 can change over time. As soda lime absorbs CO2, it gradually becomes saturated and less effective at absorbing additional CO2. This is reflected in its changing color, from white to purple, as it becomes saturated with CO2 .

Méthodes De Préparation

Voies synthétiques et conditions de réaction : La chaux sodée est généralement préparée en traitant de la chaux éteinte (hydroxyde de calcium) avec une solution concentrée d'hydroxyde de sodium. La réaction implique les étapes suivantes :

- L'oxyde de calcium (chaux vive) est mélangé à de l'eau pour produire de l'hydroxyde de calcium.

- L'hydroxyde de calcium est ensuite traité avec une solution concentrée d'hydroxyde de sodium pour former de la this compound .

Méthodes de production industrielle : En milieu industriel, la this compound est produite en grande quantité en utilisant des méthodes similaires. Le processus implique le mélange d'oxyde de calcium avec de l'eau pour former de l'hydroxyde de calcium, suivi de l'ajout d'hydroxyde de sodium. Le mélange est ensuite granulé et séché pour produire le produit final .

Analyse Des Réactions Chimiques

Types de réactions : La chaux sodée subit principalement des réactions acide-base. L'une des réactions les plus importantes est son interaction avec le dioxyde de carbone : [ \text{CO}2 + \text{Ca(OH)}_2 \rightarrow \text{CaCO}_3 + \text{H}_2\text{O} ]

Réactifs et conditions communs :

Dioxyde de carbone (CO₂): La this compound réagit avec le dioxyde de carbone en présence d'eau pour former du carbonate de calcium et de l'eau.

Principaux produits :

Carbonate de calcium (CaCO₃): Le principal produit formé à partir de la réaction de la this compound avec le dioxyde de carbone.

Eau (H₂O): L'eau est également produite comme sous-produit.

4. Applications de la recherche scientifique

La this compound a une large gamme d'applications dans la recherche scientifique :

5. Mécanisme d'action

Le mécanisme par lequel la this compound absorbe le dioxyde de carbone implique plusieurs étapes :

- Le dioxyde de carbone se dissout dans l'eau pour former de l'acide carbonique.

- L'acide carbonique réagit avec l'hydroxyde de calcium pour former du carbonate de calcium et de l'eau.

- L'hydroxyde de sodium agit comme catalyseur, facilitant la réaction {_svg_4}.

Composés similaires :

Chaux vive (oxyde de calcium): Utilisé dans la production d'hydroxyde de calcium, qui est un composant de la this compound.

Chaux éteinte (hydroxyde de calcium): Un composant principal de la this compound.

Eau de chaux (solution d'hydroxyde de calcium): Utilisée dans des applications similaires mais sous forme liquide.

Unicité de la this compound : La this compound est unique en raison de sa forme granulaire et de sa capacité à absorber efficacement le dioxyde de carbone. Contrairement à la chaux vive et à la chaux éteinte, la this compound est spécifiquement formulée pour maximiser sa capacité d'absorption du dioxyde de carbone, ce qui la rend idéale pour une utilisation dans des environnements respiratoires fermés .

Comparaison Avec Des Composés Similaires

Quicklime (Calcium oxide): Used in the production of calcium hydroxide, which is a component of soda lime.

Slaked lime (Calcium hydroxide): A primary component of soda lime.

Lime water (Calcium hydroxide solution): Used in similar applications but in a liquid form.

Uniqueness of Soda Lime: Soda lime is unique due to its granular form and its ability to absorb carbon dioxide efficiently. Unlike quicklime and slaked lime, soda lime is specifically formulated to maximize its carbon dioxide absorption capacity, making it ideal for use in closed breathing environments .

Propriétés

IUPAC Name |

sodium;oxocalcium;hydroxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ca.Na.H2O.O/h;;1H2;/q;+1;;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUAUNKAZQWMVFY-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

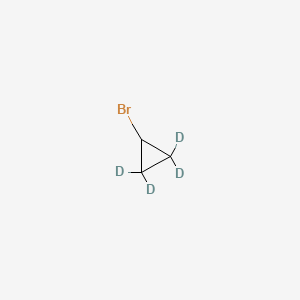

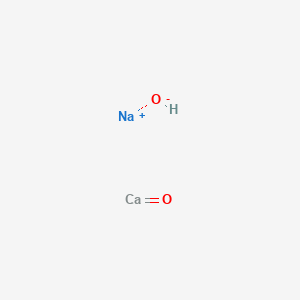

[OH-].O=[Ca].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CaHNaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

96.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Soda lime, solid is generally a white to grayish white colored solid. It is the mixture of calcium hydroxide and sodium or potassium hydroxide, both corrosive materials. It is noncombustible and soluble in water with release of heat. It is corrosive to metals and tissue. | |

| Record name | SODA LIME, WITH MORE THAN 4% SODIUM HYDROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4447 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

8006-28-8 | |

| Record name | SODA LIME, WITH MORE THAN 4% SODIUM HYDROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4447 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Soda lime [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008006288 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Soda lime, with more than 4% sodium hydroxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethanone, 1-bicyclo[4.2.0]octa-1,3,5-trien-2-yl- (9CI)](/img/new.no-structure.jpg)

![N-[1-[(6-chloro-5-hydroxypyridin-3-yl)methyl]-4,5-dihydroimidazol-2-yl]nitramide](/img/structure/B590927.png)

![1h-Furo[2,3-g]indole](/img/structure/B590931.png)